molecular formula C27H26N6O3 B3213143 2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-ethylphenyl)acetamide CAS No. 1112011-24-1

2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-ethylphenyl)acetamide

Cat. No.: B3213143
CAS No.: 1112011-24-1
M. Wt: 482.5
InChI Key: IBQJKAGWHPVUPJ-UHFFFAOYSA-N
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Description

This compound features a pyrimido[5,4-b]indole core substituted with a 3-cyclopropyl-1,2,4-oxadiazole methyl group at position 3 and an N-(4-ethylphenyl)acetamide side chain at position 3.

Properties

IUPAC Name

2-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N6O3/c1-3-17-5-9-19(10-6-17)29-22(34)13-33-21-11-4-16(2)12-20(21)24-25(33)27(35)32(15-28-24)14-23-30-26(31-36-23)18-7-8-18/h4-6,9-12,15,18H,3,7-8,13-14H2,1-2H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBQJKAGWHPVUPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)C)C4=C2C(=O)N(C=N4)CC5=NC(=NO5)C6CC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-ethylphenyl)acetamide involves multiple steps, starting with the preparation of the core heterocyclic structures. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the development of greener solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Halogenated derivatives, substituted amines or thiols

Scientific Research Applications

Anticancer Potential

Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer activity. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The specific mechanisms often involve disruption of cell cycle progression and modulation of apoptosis-related proteins.

Antimicrobial Activity

The incorporation of the oxadiazole ring is known to enhance antimicrobial properties. Compounds similar to the one have demonstrated efficacy against a range of bacterial and fungal pathogens, suggesting potential use in treating infections.

Neurological Applications

The pyrimidoindole scaffold has been associated with neuroprotective effects. Compounds in this class may act as modulators of neurotransmitter systems, providing potential therapeutic avenues for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Case Studies

  • Anticancer Activity Study : A study conducted on similar oxadiazole derivatives demonstrated their ability to inhibit the growth of breast cancer cells in vitro. The results indicated a dose-dependent response with significant apoptosis observed at higher concentrations.
  • Antimicrobial Efficacy : In a comparative study, several oxadiazole compounds were tested against Staphylococcus aureus and E. coli. Results showed that the derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Neuroprotective Effects : Research involving animal models treated with pyrimidoindole derivatives showed improved cognitive function and reduced neuroinflammation markers, indicating potential for treating neurodegenerative disorders.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AnticancerOxadiazole derivativesInduced apoptosis in cancer cells
AntimicrobialSimilar oxadiazolesEffective against bacterial pathogens
NeuroprotectivePyrimidoindolesImproved cognitive function in models

Mechanism of Action

The mechanism of action of 2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural Comparison of Analogs

Compound ID Oxadiazole Substituent Indole/Pyrimidine Core Acetamide Substituent Reference
Target Compound 3-Cyclopropyl 8-Methyl pyrimidoindole 4-Ethylphenyl -
N-(4-Acetylphenyl) analog [CAS 1115921-10-2] 3-Ethyl Same core 4-Acetylphenyl
N-(3-Chloro-4-methoxyphenyl) analog [CAS 1112009-67-2] 3-Methyl Same core 3-Chloro-4-methoxyphenyl
N-(3-Methoxyphenylmethyl) analog [CAS 1111988-89-6] 3-Methyl Same core 3-Methoxyphenylmethyl

Key Observations :

  • Oxadiazole Substituents : The cyclopropyl group in the target compound may enhance metabolic stability compared to ethyl or methyl substituents, as bulkier groups often reduce cytochrome P450-mediated clearance .
  • Acetamide Side Chains : The 4-ethylphenyl group balances lipophilicity and solubility, whereas acetyl or methoxy groups (e.g., in ) may alter target selectivity or absorption.

Enzyme Inhibition and FLAP Binding

The oxadiazole moiety is critical for 5-lipoxygenase-activating protein (FLAP) inhibition, as seen in BI 665915 (IC₅₀ < 10 nM), which shares a 1,2,4-oxadiazole group but lacks the pyrimidoindole core .

Transcriptome and Docking Analyses

Studies on structurally similar natural compounds (e.g., oleanolic acid and hederagenin) reveal that analogs with Tanimoto coefficients >0.85 often share mechanisms of action (MOAs) via overlapping gene expression profiles and docking targets . However, notes only a 20% likelihood of significant MOA overlap, highlighting context-dependent variability (e.g., cell type or disease state).

Anti-Inflammatory and Anti-Exudative Activity

Analogous acetamide derivatives (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) show dose-dependent anti-exudative effects comparable to diclofenac . The target compound’s 4-ethylphenyl group may enhance bioavailability over polar substituents (e.g., methoxy or chloro), as seen in .

Research Implications and Limitations

  • Methodological Advances : Network pharmacology and transcriptome analysis (e.g., BATMAN-TCM platform) enable MOA prediction for structurally similar compounds but require validation in disease-specific models .
  • Conflicting Evidence : While some studies assert strong MOA correlations among analogs (e.g., ), others emphasize variability due to biological context . This underscores the need for compound-specific profiling.
  • SAR Gaps: Limited data on the target compound’s pharmacokinetics or toxicity necessitate further studies, particularly given the metabolic sensitivity of cyclopropyl groups .

Biological Activity

The compound 2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-ethylphenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound features several notable structural components:

  • Oxadiazole Ring : Implicated in various biological interactions.
  • Pyrimido[5,4-b]indole Framework : Known for its pharmacological properties.
  • Cyclopropyl Group : Often enhances biological activity through unique steric and electronic effects.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors. The oxadiazole moiety may facilitate binding to active sites of enzymes, while the pyrimidine and indole components could influence receptor interactions.

Antimicrobial Activity

Research indicates that compounds with similar oxadiazole structures often exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains and fungi due to their ability to disrupt cellular processes .

Anticancer Potential

The compound's structural similarity to known anticancer agents suggests potential activity against cancer cell lines. Studies have indicated that similar pyrimido-indole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .

Enzyme Inhibition

Preliminary studies suggest that the compound may act as an inhibitor of key enzymes involved in metabolic pathways. For example, oxadiazole derivatives have been evaluated for their inhibitory effects on dihydroorotate dehydrogenase (DHODH), a target for immunosuppressive therapies .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of a related oxadiazole compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones in bacterial cultures treated with the compound, suggesting a broad-spectrum antimicrobial effect .

Case Study 2: Anticancer Activity

In vitro assays demonstrated that a structurally similar pyrimidine derivative exhibited cytotoxic effects on various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Comparative Analysis

The following table summarizes the biological activities of related compounds:

Compound NameBiological ActivityReference
3-Cyclopropyl-1,2,4-oxadiazol-5-yl derivativesAntimicrobial
Pyrimido-indole derivativesAnticancer
Oxadiazole-based enzyme inhibitorsEnzyme inhibition (DHODH)

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for constructing the pyrimido[5,4-b]indole and oxadiazole heterocyclic cores in this compound?

  • Methodology : The pyrimidoindole core can be synthesized via cyclocondensation of 2-aminothiazol-4(5H)-one derivatives with 3-formyl-indole precursors under reflux in acetic acid with sodium acetate as a catalyst. For the oxadiazole moiety, cyclization of thiosemicarbazides or nitrile oxides with cyclopropane-containing precursors is typical. Purification involves recrystallization from DMF/acetic acid mixtures .
  • Key Steps :

  • Reflux conditions (3–5 hours in acetic acid).
  • Sequential washing with acetic acid, water, ethanol, and diethyl ether.
  • Recrystallization to ensure purity.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

  • Techniques :

  • 1H/13C NMR : Analyze aromatic proton environments (e.g., δ 7.04 ppm for H-5’ and δ 6.95 ppm for H-6’ in indole systems) and carbonyl resonances (4-oxo group at ~170–180 ppm in 13C) .
  • EIMS (Electron Ionization Mass Spectrometry) : Confirm molecular ion peaks (e.g., m/z 189 [M]+ for indole-oxadiazole intermediates) and fragmentation patterns .
  • FT-IR : Identify C=O (1650–1750 cm⁻¹) and N-H (3200–3400 cm⁻¹) stretches.

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing this compound, particularly for regioselective cyclopropane functionalization?

  • Methodology :

  • Use quantum chemical calculations (e.g., DFT) to predict transition states and regioselectivity in cyclopropane-oxadiazole coupling.
  • Apply reaction path search algorithms (e.g., artificial force-induced reaction method) to identify low-energy pathways .
  • Validate predictions with microfluidic or high-throughput experimentation to narrow optimal conditions .
    • Case Example : A study on dithiazole derivatives demonstrated that computational screening reduced experimental trials by 60% for similar heterocycles .

Q. How should researchers resolve contradictions between computational predictions and experimental yields in the synthesis of this compound?

  • Approach :

  • Implement a feedback loop: Recalibrate computational models using experimental kinetic data (e.g., activation energies from Arrhenius plots).
  • Cross-validate with spectroscopic intermediates (e.g., in situ IR monitoring of oxadiazole formation) .
  • Example: ICReDD’s hybrid workflow reduced development time by 40% for analogous reactions .

Q. What advanced separation techniques are recommended for isolating this compound from complex reaction mixtures?

  • Methods :

  • Membrane Separation : Use nanofiltration membranes with MWCO < 500 Da to retain high-molecular-weight byproducts.
  • Chromatography : Optimize reverse-phase HPLC with C18 columns and acetonitrile/water gradients.
  • Crystallization Screening : Employ polymorph screening (e.g., solvent/antisolvent combinations) to enhance purity .

Q. How can AI-driven tools enhance reaction optimization for this compound’s large-scale synthesis?

  • Integration :

  • Use COMSOL Multiphysics for CFD simulations of reactor hydrodynamics, coupled with AI for real-time parameter adjustments (e.g., temperature, stirring rate) .
  • Implement machine learning (e.g., Bayesian optimization) to predict optimal molar ratios and catalyst loadings .
    • Outcome : A study on imidazo[1,2-b]pyridazines achieved 95% yield reproducibility via AI-guided protocols .

Data Contradiction and Validation

Q. How to address discrepancies in biological activity data across different batches of this compound?

  • Validation Protocol :

  • Purity Analysis : Use LC-MS to quantify impurities (e.g., residual acetic acid or unreacted intermediates).
  • Biological Replicates : Conduct dose-response assays in triplicate with standardized cell lines.
  • Structural Confirmation : Single-crystal X-ray diffraction to rule out polymorphic variations .

Experimental Design Framework

Q. What frameworks are recommended for designing multi-step syntheses of this compound?

  • Strategy :

  • Adopt CRDC’s "Reaction Fundamentals and Reactor Design" (RDF2050112) guidelines for kinetic modeling and heat/mass transfer optimization .
  • Example: A 3-step synthesis of pyridazinone derivatives achieved 82% overall yield using CRDC-compliant workflows .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-ethylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-ethylphenyl)acetamide

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